molecular formula C14H20N4O4S2 B3005964 1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide CAS No. 1797903-35-5

1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide

Cat. No.: B3005964
CAS No.: 1797903-35-5
M. Wt: 372.46
InChI Key: OJYSMDPWVYMFEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydrothiazoloazepinone ring, followed by the introduction of the methylsulfonyl group and the piperidine ring. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothiazoloazepinone ring is a seven-membered ring with nitrogen and sulfur atoms, which is quite unusual and would likely have interesting chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The methylsulfonyl group could potentially be replaced with other groups through nucleophilic substitution reactions. The compound could also undergo reactions at the nitrogen atoms in the tetrahydrothiazoloazepinone and piperidine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the methylsulfonyl group could potentially make the compound more polar and increase its solubility in water .

Future Directions

The compound could potentially be investigated for its biological activity, given the presence of functional groups common in pharmaceutical compounds. Further studies could also investigate its physical and chemical properties, and potential applications .

Properties

IUPAC Name

1-methylsulfonyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S2/c1-24(21,22)18-7-4-9(5-8-18)12(19)17-14-16-10-3-2-6-15-13(20)11(10)23-14/h9H,2-8H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYSMDPWVYMFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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